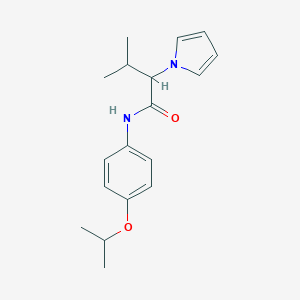
N-(4-isopropoxyphenyl)-3-methyl-2-(1H-pyrrol-1-yl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-isopropoxyphenyl)-3-methyl-2-(1H-pyrrol-1-yl)butanamide, also known as IPPB, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. IPPB belongs to the class of compounds known as CB1 receptor antagonists, which have been shown to have potential therapeutic applications in various diseases.
作用機序
The mechanism of action of N-(4-isopropoxyphenyl)-3-methyl-2-(1H-pyrrol-1-yl)butanamide involves the selective blockade of the CB1 receptor, which leads to a reduction in food intake, body weight, and adiposity. This is achieved by inhibiting the activity of the endocannabinoid system, which is involved in the regulation of energy balance and lipid metabolism.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been extensively studied in animal models, where it has been shown to reduce food intake, body weight, and adiposity. It has also been shown to improve glucose tolerance and insulin sensitivity, suggesting potential therapeutic applications in the treatment of diabetes.
実験室実験の利点と制限
The advantages of using N-(4-isopropoxyphenyl)-3-methyl-2-(1H-pyrrol-1-yl)butanamide in lab experiments include its high degree of selectivity for the CB1 receptor, which allows for the specific targeting of this receptor in various tissues and organs. However, the limitations of using this compound include its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on N-(4-isopropoxyphenyl)-3-methyl-2-(1H-pyrrol-1-yl)butanamide, including the development of more efficient synthesis methods, the optimization of its pharmacokinetic properties, and the exploration of its potential therapeutic applications in other diseases, such as cancer and neurodegenerative disorders. Additionally, the development of novel CB1 receptor antagonists with improved selectivity and efficacy is an area of active research.
合成法
The synthesis of N-(4-isopropoxyphenyl)-3-methyl-2-(1H-pyrrol-1-yl)butanamide involves a multi-step process, starting with the reaction of 4-isopropoxyphenylboronic acid with 3-methyl-2-bromo-1-butene in the presence of a palladium catalyst. The resulting product is then subjected to a Suzuki-Miyaura coupling reaction with 1H-pyrrole-1-boronic acid, followed by N-alkylation with 1-bromo-3-methylbutan-2-amine. The final product is obtained after purification by column chromatography.
科学的研究の応用
N-(4-isopropoxyphenyl)-3-methyl-2-(1H-pyrrol-1-yl)butanamide has been extensively studied for its potential therapeutic applications in various diseases, including obesity, diabetes, and drug addiction. It has been shown to have a high degree of selectivity for the CB1 receptor, which is primarily expressed in the central nervous system and plays a crucial role in regulating appetite, metabolism, and reward pathways.
特性
分子式 |
C18H24N2O2 |
|---|---|
分子量 |
300.4 g/mol |
IUPAC名 |
3-methyl-N-(4-propan-2-yloxyphenyl)-2-pyrrol-1-ylbutanamide |
InChI |
InChI=1S/C18H24N2O2/c1-13(2)17(20-11-5-6-12-20)18(21)19-15-7-9-16(10-8-15)22-14(3)4/h5-14,17H,1-4H3,(H,19,21) |
InChIキー |
IIXRVDGLUXXBQS-UHFFFAOYSA-N |
SMILES |
CC(C)C(C(=O)NC1=CC=C(C=C1)OC(C)C)N2C=CC=C2 |
正規SMILES |
CC(C)C(C(=O)NC1=CC=C(C=C1)OC(C)C)N2C=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-chloro-N-{4-[(dipropylamino)carbonyl]phenyl}benzamide](/img/structure/B268515.png)
![2-chloro-N-(4-{[(3-methoxypropyl)amino]carbonyl}phenyl)benzamide](/img/structure/B268516.png)
![3-chloro-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B268519.png)
![4-chloro-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B268520.png)
![N-(sec-butyl)-3-[(4-chlorobenzoyl)amino]benzamide](/img/structure/B268521.png)
![2-bromo-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide](/img/structure/B268524.png)
![2-bromo-N-{3-[(isopropylamino)carbonyl]phenyl}benzamide](/img/structure/B268525.png)
![2-(4-methoxyphenyl)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B268528.png)
![3-isopropoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B268529.png)
![2-phenoxy-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B268531.png)
![3-isopropoxy-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B268532.png)
![3-isopropoxy-N-[4-(2-methoxyethoxy)phenyl]benzamide](/img/structure/B268534.png)

![4-methyl-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B268536.png)